molecular formula C12H9Cl2NO3 B3025399 Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate CAS No. 122224-58-2

Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B3025399
CAS No.: 122224-58-2
M. Wt: 286.11 g/mol
InChI Key: PMGNGTDFPXCYNP-UHFFFAOYSA-N
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Description

Ethyl 6,7-dichloro-4-oxo-1H-quinoline-3-carboxylate is a type of quinoline-3-carboxylate . Quinoline-3-carboxylates are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . They are often used as intermediates in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .

Scientific Research Applications

Synthesis and Industrial Applications

  • Ethyl 6,7-dichloro-4-oxo-1H-quinoline-3-carboxylate is involved in various synthetic methods. For instance, Cheng De-jun (2004) described a synthesis route for a similar compound, ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, emphasizing its simplicity and industrial practicality (Cheng De-jun, 2004).

Applications in Liquid Crystal Displays

  • V. Bojinov and I. Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which showed high potential for application in liquid crystal displays due to their excellent orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).

Structural and Chemical Properties

  • The structural features of related compounds, such as ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, have been studied, with a focus on their reaction with bromine in aqueous acetic acid, leading to both expected and unexpected products. This highlights the chemical versatility and complexity of these compounds (Ukrainets et al., 2013).

Pharmaceutical Intermediates

  • Zhang Wei (2006) reported the synthesis of a key intermediate of prulifloxacin, ethyl 6,7-difluoro-1-methyl-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, demonstrating the role of such compounds in the development of pharmaceuticals (Zhang Wei, 2006).

Antitubercular Activity

  • A study by I. Ukrainets, A. A. Tkach, and L. A. Grinevich (2008) on the antitubercular activities of synthesized compounds, including ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate, suggests potential medical applications in treating tuberculosis (Ukrainets, Tkach & Grinevich, 2008).

Properties

IUPAC Name

ethyl 6,7-dichloro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGNGTDFPXCYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361292
Record name ST50992196
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122224-58-2
Record name ST50992196
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate
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Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate
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Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate
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Ethyl 6,7-dichloro-4-hydroxyquinoline-3-carboxylate

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